3-(Acetylamino)-2-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

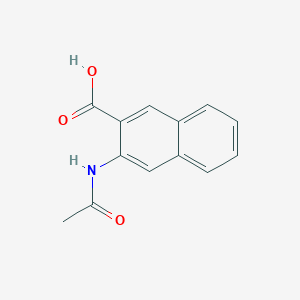

Structure

3D Structure

Properties

IUPAC Name |

3-acetamidonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXRDNPWHSTOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427939 | |

| Record name | 3-(acetylamino)-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19717-59-0 | |

| Record name | 3-(acetylamino)-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Acetylamino)-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 3-(Acetylamino)-2-naphthoic acid, a valuable intermediate in the pharmaceutical and dye industries. The synthesis is presented as a two-step process commencing with the conversion of 3-hydroxy-2-naphthoic acid to 3-amino-2-naphthoic acid, followed by N-acetylation to yield the final product. This document furnishes detailed experimental protocols, mechanistic insights, and critical process parameters to ensure successful and reproducible synthesis. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the reaction dynamics.

Introduction

This compound (CAS No. 19717-59-0) is a key building block in organic synthesis. Its utility stems from the presence of both a carboxylic acid and an acetamido group on a naphthalene scaffold, allowing for diverse chemical modifications. This intermediate is particularly significant in the synthesis of complex heterocyclic systems and as a precursor for various dyes and pigments. A reliable and scalable synthetic method is therefore of paramount importance for its continued application in research and development.

This guide details a two-step synthetic pathway, beginning with the amination of 3-hydroxy-2-naphthoic acid to form 3-amino-2-naphthoic acid. This transformation is achieved via a high-pressure amination reaction. The subsequent step involves the selective N-acetylation of the amino group to afford the desired this compound.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a sequential two-step process. The first step involves the conversion of a hydroxyl group to an amino group, followed by the acetylation of the newly introduced amine.

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 3-Amino-2-naphthoic Acid

The initial step in the synthesis is the conversion of the readily available 3-hydroxy-2-naphthoic acid to 3-amino-2-naphthoic acid. This transformation is a nucleophilic aromatic substitution, specifically an amination reaction under high pressure, which can be considered a variation of the Bucherer reaction principles.[1][2][3][4][5]

Reaction Mechanism: Amination

The reaction of 3-hydroxy-2-naphthoic acid with ammonia at elevated temperature and pressure, in the presence of a catalyst like zinc chloride, proceeds through a nucleophilic substitution pathway. The hydroxyl group is a poor leaving group; however, under these forceful conditions, a direct displacement by ammonia is achieved. The zinc chloride likely acts as a Lewis acid, coordinating to the hydroxyl group to facilitate its departure as a better leaving group.

Experimental Protocol: 3-Amino-2-naphthoic Acid

This protocol is adapted from a known procedure for the synthesis of 3-amino-2-naphthoic acid.[6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxy-2-naphthoic acid | 188.18 | 30.0 g | 0.159 |

| Anhydrous Zinc Chloride | 136.30 | 14.0 g | 0.103 |

| Ammonia (25-28% aqueous solution) | 17.03 (as NH3) | 110 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As required | - |

| 40% Sodium Hydroxide Solution | 40.00 | As required | - |

| Absolute Ethanol | 46.07 | For recrystallization | - |

Procedure:

-

Reaction Setup: In a high-pressure reactor equipped with a mechanical stirrer, combine 30.0 g of 3-hydroxy-2-naphthoic acid, 14.0 g of anhydrous zinc chloride, and 110 mL of 25-28% aqueous ammonia.[6]

-

Reaction Conditions: Seal the reactor and commence stirring. Gradually heat the mixture to 195 °C over 3 hours. The pressure will rise to approximately 1.38-2.75 MPa. Maintain these conditions for 72 hours.[6]

-

Work-up - Acidification: After cooling the reactor to room temperature, carefully vent any residual pressure. Transfer the reaction mixture to a 1 L three-necked flask. Rinse the reactor with two 35 mL portions of hot water and add the washings to the flask. Slowly add 103 mL of concentrated hydrochloric acid to the stirred solution over 1 hour to precipitate the product.[6]

-

Initial Purification: Filter the hot mixture. The filtrate contains the hydrochloride salt of the product. Treat the filter cake with 90 mL of water and 5.5 mL of concentrated hydrochloric acid and reflux for 1 hour. Filter the hot mixture and combine the filtrates. Repeat this process until no significant solid remains in the filter cake.[6]

-

Isolation of Crude Product: Cool the combined filtrates in a refrigerator overnight. Collect the precipitated solid by filtration. Dissolve the filter cake in 300 mL of water and 40% sodium hydroxide solution at 85 °C. Filter the hot solution to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid until Congo red test paper just ceases to turn blue. Collect the resulting yellow solid by suction filtration and dry in an oven at 50 °C. This yields crude 3-amino-2-naphthoic acid.[6]

-

Final Purification (Recrystallization): Recrystallize the crude product from absolute ethanol (approximately 100 mL of ethanol per 10 g of crude product) to obtain pure, yellowish-green crystals of 3-amino-2-naphthoic acid.[6] The reported yield of the recrystallized product is approximately 69.6%.[6]

Part 2: Synthesis of this compound

The second and final step is the N-acetylation of 3-amino-2-naphthoic acid. This is a standard transformation for aromatic amines and can be efficiently achieved using acetic anhydride.[7][8]

Reaction Mechanism: N-Acetylation

The N-acetylation of 3-amino-2-naphthoic acid with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a leaving group, to yield the stable amide product, this compound.[8][9]

Caption: Simplified mechanism of N-acetylation of an amine with acetic anhydride.

Experimental Protocol: this compound

This is a generalized and adapted protocol for the acetylation of an aromatic amine.[7][10]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Amino-2-naphthoic acid | 187.19 | 10.0 g | 0.053 |

| Acetic Anhydride | 102.09 | 6.5 mL (approx. 7.0 g) | 0.069 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Water | 18.02 | For precipitation | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g of 3-amino-2-naphthoic acid in 50 mL of glacial acetic acid.

-

Addition of Acetylating Agent: To the stirred suspension, slowly add 6.5 mL of acetic anhydride.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 250 mL of cold water with vigorous stirring. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

-

Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Characterization Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Amino-2-naphthoic acid | C₁₁H₉NO₂ | 187.19 | 212-215 (dec.) | Yellowish-green solid |

| This compound | C₁₃H₁₁NO₃ | 229.23 | - | Off-white to pale yellow solid |

Note: The melting point of the final product should be determined and compared with literature values if available.

Safety Considerations

-

3-Hydroxy-2-naphthoic acid: May cause skin and eye irritation.

-

Zinc Chloride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.

-

Ammonia: Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled. The high-pressure reaction should be carried out in a well-ventilated area with appropriate safety shielding.

-

Hydrochloric Acid and Sodium Hydroxide: Highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE).

-

Acetic Anhydride: Corrosive and lachrymatory. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for their applications in drug discovery and materials science. The provided protocols are self-validating through the inclusion of purification steps and characterization data, ensuring the integrity of the final product.

References

-

Scribd. (n.d.). Lab 10 N Acetylation--The Acetylation of a Primary Aromatic Amine. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Bucherer reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 26). Bucherer reaction. Retrieved from [Link]

-

Grokipedia. (2026, January 7). Bucherer reaction. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Bucherer Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Bucherer reaction. Retrieved from [Link]

-

Koreeda, M. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Retrieved from [Link]

- Beech, W. F., & Legg, N. (1950). Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acid. Journal of the Chemical Society (Resumed), 961. DOI: 10.1039/JR9500000961

-

Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]

-

Wikipedia. (2023, April 29). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

Ukrainian Chemistry Journal. (2023, April 28). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acetoxy-2-naphthoic acid. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US2698342A - Acylated derivatives of amino-sulfonic acids and method for their preparation.

-

National Center for Biotechnology Information. (n.d.). 3-Amino-2-naphthoic acid. Retrieved from [Link]

Sources

- 1. Bucherer_reaction [chemeurope.com]

- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-Amino-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 9. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Chemical Properties of 3-(Acetylamino)-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 3-(Acetylamino)-2-naphthoic acid (CAS No. 19717-59-0), a naphthalene-based organic compound with potential applications in medicinal chemistry and materials science. This document synthesizes available data to offer insights into its synthesis, physicochemical characteristics, and spectral properties, providing a foundational resource for researchers.

Introduction

This compound, also known as 3-acetamido-2-naphthoic acid, belongs to the class of N-acetylated amino naphthoic acids. Its structure, featuring a naphthalene core substituted with a carboxylic acid and an acetamido group at adjacent positions, suggests a molecule with interesting chemical reactivity and potential for forming intra- and intermolecular hydrogen bonds. These features make it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and carboxyl C=O), as well as an acidic proton, governs its solubility, crystal packing, and interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data for related compounds is available, certain properties for the title compound are based on predictive models and require experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19717-59-0 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | [2] |

| Molecular Weight | 229.23 g/mol | [2] |

| Boiling Point | 482.2 ± 28.0 °C (Predicted) | [2][3] |

| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 3.63 ± 0.30 (Predicted) | [2][3] |

| Melting Point | Not experimentally determined. For comparison, the precursor 3-amino-2-naphthoic acid has a melting point of 212-215 °C (dec.) | [4] |

Solubility:

Synthesis and Purification

This compound is typically synthesized from its corresponding amine precursor, 3-amino-2-naphthoic acid. The most common method is the N-acetylation of the amino group using an acetylating agent such as acetyl chloride or acetic anhydride.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-2-naphthoic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of an inert solvent (e.g., dichloromethane or THF) and a base (e.g., triethylamine). The base acts as a scavenger for the HCl produced when using acetyl chloride.

-

Acetylation: Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize the excess base and hydrolyze any remaining acetylating agent.

-

Isolation: The crude product may precipitate upon quenching. Collect the solid by vacuum filtration. If the product remains in the organic phase, perform a liquid-liquid extraction. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.

Spectral Characterization

Detailed experimental spectral data for this compound is not widely published. The following sections outline the expected spectral characteristics based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring, the amide proton, and the methyl protons of the acetyl group. The chemical shifts of the naphthalene protons will be influenced by the electron-donating nature of the acetamido group and the electron-withdrawing nature of the carboxylic acid group.

-

Aromatic Protons (δ 7.0-9.0 ppm): A series of multiplets corresponding to the six protons on the naphthalene ring system.

-

Amide Proton (δ 9.0-11.0 ppm): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Carboxylic Acid Proton (δ 11.0-13.0 ppm): A broad singlet, which may not always be observed depending on the solvent and water content.

-

Methyl Protons (δ ~2.2 ppm): A sharp singlet integrating to three protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons (δ 165-175 ppm): Two signals are expected for the carboxylic acid and amide carbonyl carbons.

-

Aromatic Carbons (δ 110-140 ppm): Multiple signals corresponding to the ten carbons of the naphthalene ring.

-

Methyl Carbon (δ ~25 ppm): A signal for the acetyl methyl group.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

-

N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid and Amide): Strong absorptions in the region of 1720-1650 cm⁻¹. The carboxylic acid carbonyl will likely appear at a higher wavenumber than the amide carbonyl.

-

C-N Stretch and N-H Bend (Amide): Absorptions in the 1600-1500 cm⁻¹ region.

-

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. For this compound (C₁₃H₁₁NO₃), the expected molecular ion peak [M]⁺ would be at an m/z of 229.07. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the acetyl group.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid and the amide.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, and amidation. The ortho-relationship of the amide and carboxylic acid groups may influence the reactivity of both.

-

Amide Group: The amide functionality is generally stable but can be hydrolyzed under strong acidic or basic conditions.

-

Naphthalene Ring: The naphthalene ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.

In the context of drug development , N-acylated amino acids are a known class of biologically active molecules. The unique scaffold of this compound makes it an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The naphthalene moiety is a common feature in many approved drugs, and the functional handles on this molecule allow for diverse chemical modifications to explore structure-activity relationships.

Conclusion

This compound is a fascinating molecule with a rich chemical character. While there is a need for more comprehensive experimental data in the public domain, this guide provides a solid foundation for its synthesis, purification, and expected physicochemical and spectral properties. Its structural features suggest significant potential as a versatile building block in the development of new materials and pharmaceutical agents. Further research to fully characterize this compound and explore its reactivity is highly encouraged.

References

Sources

Technical Guide: Elucidation of the Chemical Structure of 3-(Acetylamino)-2-naphthoic acid

Introduction

3-(Acetylamino)-2-naphthoic acid is a derivative of naphthalene, characterized by the presence of both an acetylamino and a carboxylic acid group attached to the naphthalene ring. This compound and its structural analogs are of significant interest in medicinal chemistry and materials science due to their versatile applications. They serve as key intermediates in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2] The precise arrangement of the functional groups on the rigid naphthalene scaffold dictates the molecule's chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structure elucidation is a critical step in its synthesis and application.

This technical guide provides a comprehensive overview of the analytical methodologies employed to confirm the structure of this compound. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of complex organic molecules. The guide will detail the interpretation of spectroscopic data and outline the workflows for robust structural verification.

Molecular Structure Overview

The core of this compound is a naphthalene bicyclic system. A carboxylic acid group (-COOH) is attached at the C2 position, and an acetylamino group (-NHCOCH₃) is at the C3 position. The systematic IUPAC name is 3-acetamidonaphthalene-2-carboxylic acid.

Workflow for Structure Elucidation

The confirmation of the molecular structure of this compound is a multi-step process that relies on the convergence of data from several analytical techniques. Each technique provides a unique piece of the structural puzzle.

Caption: A typical workflow for the synthesis and structural elucidation of this compound.

Synthesis and Purification

The most common route for synthesizing this compound involves the acetylation of its corresponding amine precursor, 3-amino-2-naphthoic acid.[3]

Experimental Protocol: Synthesis

-

Starting Material: 3-Amino-2-naphthoic acid (CAS 5959-52-4) is the primary precursor.[4][5][6] It can be synthesized from 3-hydroxy-2-naphthoic acid by heating it in ammonia.[7]

-

Acetylation: 3-Amino-2-naphthoic acid is dissolved in a suitable solvent, such as acetic anhydride or a mixture of acetic anhydride and glacial acetic acid.

-

Reaction Conditions: The reaction mixture is typically heated to ensure complete acetylation of the amino group.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound, which provides the first piece of evidence for the successful synthesis.

-

Expected Molecular Weight: The molecular formula for this compound is C₁₃H₁₁NO₃, corresponding to a molecular weight of 229.23 g/mol .[3]

-

Analysis: High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to this mass, confirming the elemental composition. The fragmentation pattern can also provide structural information. For instance, the loss of an acetyl group (CH₃CO) or a carboxyl group (COOH) would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Indicates the presence of the carboxylic acid hydroxyl group. |

| N-H (Amide) | 3300-3100 (sharp) | Confirms the presence of the secondary amide N-H bond. |

| C=O (Carboxylic Acid) | 1710-1680 | Stretching vibration of the carbonyl in the carboxylic acid. |

| C=O (Amide I) | 1680-1630 | Stretching vibration of the carbonyl in the acetylamino group. |

| C-N (Amide II) | 1550-1510 | Bending vibration of the N-H bond coupled with C-N stretching. |

| C=C (Aromatic) | 1600-1450 | Stretching vibrations of the naphthalene ring. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the dried, purified sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The obtained spectrum is analyzed for the presence of the characteristic absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive assignment of the structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons in different chemical environments.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Naphthalene-H | 7.5 - 8.5 | Multiplets | 6H |

| NH (Amide) | ~9.5 - 10.5 | Singlet (broad) | 1H |

| COOH | > 12.0 | Singlet (broad) | 1H |

| CH₃ (Acetyl) | ~2.2 | Singlet | 3H |

-

Causality in Chemical Shifts: The protons on the naphthalene ring resonate in the aromatic region (7.5-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern. The amide proton is deshielded and appears as a broad singlet. The carboxylic acid proton is highly deshielded and appears at a very downfield chemical shift. The methyl protons of the acetyl group appear as a sharp singlet in the aliphatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C=O (Amide) | 168 - 172 |

| Naphthalene-C | 120 - 140 |

| CH₃ (Acetyl) | 20 - 30 |

-

Expert Insight: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. COSY will reveal the coupling relationships between adjacent protons on the naphthalene ring, while HSQC will correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations, for example, from the acetyl protons to the amide carbonyl carbon.

Visualizing Connectivity

The following diagram illustrates the key correlations that would be observed in 2D NMR experiments, confirming the substitution pattern.

Caption: Key 2D NMR correlations for confirming the structure of this compound.

Crystallographic Analysis

For an unequivocal confirmation of the three-dimensional structure, single-crystal X-ray diffraction can be performed. This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. While not always necessary for routine identification, it is the gold standard for absolute structure proof. A search of the Cambridge Structural Database (CSD) for structurally related compounds, such as 3-acetoxy-2-naphthoic acid, reveals that the naphthalene core is nearly planar, with the substituent groups oriented out of this plane.[8]

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple analytical techniques. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies the key functional groups, and NMR spectroscopy provides a detailed map of the molecular connectivity. When combined, these methods provide a self-validating system for the unambiguous confirmation of the chemical structure. For compounds intended for pharmaceutical applications, such rigorous characterization is essential to meet regulatory standards and ensure product quality and safety.

References

-

PubChem. (n.d.). 3-Amino-2-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

de Souza, M. V. N., et al. (2011). 3-Acetoxy-2-naphthoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2848. Retrieved from [Link]

-

Georganics. (n.d.). 3-Amino-2-naphthoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 19717-59-0 [m.chemicalbook.com]

- 4. 3-Amino-2-naphthoic acid - High purity | EN [georganics.sk]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3-Amino-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 8. 3-Acetoxy-2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Analysis of 3-(Acetylamino)-2-naphthoic acid

Abstract

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 3-(Acetylamino)-2-naphthoic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation. We will examine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section includes a discussion of the underlying principles, detailed experimental protocols, and an analysis of expected spectral data, collectively forming a self-validating system for confirming the molecular identity and purity of the target compound.

Introduction: The Molecular Profile of this compound

This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. Its structure incorporates three key functional moieties: a rigid naphthalene core, a carboxylic acid group at the 2-position, and an N-acetyl group at the 3-position. This combination of features makes it a molecule of interest in medicinal chemistry and materials science, often as an intermediate in the synthesis of more complex structures.

The unambiguous confirmation of its structure is paramount for any research or development application. Spectroscopic analysis provides a non-destructive suite of tools to probe the molecular architecture, confirm the presence of key functional groups, and map the connectivity of the atomic framework. This guide establishes a logical workflow for integrating data from multiple spectroscopic sources to build an unassailable structural proof.

Caption: Key functional components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the chemical environment, connectivity, and population of hydrogen (¹H) and carbon (¹³C) nuclei. For this compound, a deuterated solvent such as DMSO-d₆ is an excellent choice, as it effectively dissolves the analyte and contains exchangeable protons (from the carboxylic acid and amide) that can be readily identified.

Proton (¹H) NMR Spectroscopy

¹H NMR analysis reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling.

Causality in Experimental Design: The choice of a 400 MHz or higher field spectrometer is recommended to resolve the complex splitting patterns expected in the aromatic region of the spectrum, preventing signal overlap and facilitating accurate interpretation.

Step-by-Step Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Solvent Selection: DMSO-d₆ is chosen for its high polarity, which aids in dissolving the carboxylic acid, and because its residual solvent peak (~2.50 ppm) does not typically interfere with analyte signals. The broad water peak in DMSO-d₆ also allows for the observation of exchangeable protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve signal-to-noise. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Predicted ¹H NMR Spectral Data: The aromatic protons on the naphthalene ring are strongly deshielded and will appear in the δ 7.0-9.0 ppm range.[1] The protons of the amide and carboxylic acid are exchangeable and often appear as broad singlets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -COOH | > 12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton. |

| -NH- | ~9.5 - 10.5 | Broad Singlet (br s) | 1H | Amide proton, deshielded by the adjacent carbonyl and aromatic ring. |

| Aromatic H (H1, H4) | ~8.0 - 8.5 | Singlet (s) | 2H | Protons ortho to the electron-withdrawing carboxyl and amino groups, appearing as singlets due to their isolation. |

| Aromatic H (H5-H8) | ~7.2 - 7.9 | Multiplet (m) | 4H | Protons on the unsubstituted benzene ring of the naphthalene core, exhibiting complex coupling. |

| -CH₃ | ~2.1 - 2.3 | Singlet (s) | 3H | Acetyl methyl protons, appearing as a sharp singlet. |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. It is particularly useful for detecting quaternary carbons (like C2, C3, and the carbonyls) that are invisible in ¹H NMR.

Step-by-Step Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire a proton-decoupled ¹³C spectrum. This is a standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID and reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Predicted ¹³C NMR Spectral Data: The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. Carbonyl carbons are the most deshielded, appearing at the low-field end of the spectrum (160-220 ppm).[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic C=O | 168 - 172 | Carboxylic acid carbonyl carbon.[2] |

| Amide C=O | 167 - 170 | Amide carbonyl carbon.[2] |

| Aromatic C (C4a, C8a) | 130 - 135 | Quaternary aromatic carbons at the ring fusion. |

| Aromatic C (C2, C3) | 125 - 140 | Substituted aromatic carbons, influenced by -COOH and -NHAc groups. |

| Aromatic C-H | 115 - 130 | Protonated aromatic carbons of the naphthalene ring. |

| -CH₃ | 23 - 26 | Acetyl methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. It is an exceptionally powerful and rapid technique for confirming the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency.

Causality in Experimental Design: The Attenuated Total Reflectance (ATR) technique is often preferred over KBr pellets for solid samples. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the IR-transparent crystal.

Step-by-Step Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure firm contact. Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal must be recorded immediately prior to the sample analysis and automatically subtracted by the instrument software.

Predicted IR Absorption Bands: The spectrum will be dominated by absorptions from the O-H, N-H, and C=O groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | Characteristic broad absorption due to hydrogen bonding in the carboxylic acid dimer. |

| N-H Stretch (Amide) | 3200 - 3400 | Medium, Sharp | Amide N-H stretching vibration. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | Stretching of sp² C-H bonds on the naphthalene ring.[3] |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | Carbonyl stretch, typically at a lower frequency due to conjugation and dimerization. |

| C=O Stretch (Amide I Band) | 1640 - 1680 | Strong, Sharp | Primarily C=O stretching of the secondary amide group. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple Medium-Strong Bands | In-ring carbon-carbon stretching vibrations characteristic of aromatic systems.[1][4] |

| C-H Out-of-Plane Bending | 690 - 900 | Strong | Bending vibrations that can be diagnostic of the substitution pattern on the aromatic ring.[3] |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the extensive conjugated π-system of the naphthalene core acts as a strong chromophore, giving rise to characteristic absorption bands.

Step-by-Step Experimental Protocol: UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble, such as ethanol or methanol.

-

Sample Preparation: Prepare a dilute stock solution of the compound of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).

-

Data Acquisition: Record the spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer. Use a matched quartz cuvette containing the pure solvent as the reference.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Predicted UV-Vis Absorption Data: Naphthalene and its derivatives typically show multiple absorption bands corresponding to π → π* transitions.[5] The presence of auxochromic (-NHCOCH₃) and chromophoric (-COOH) substituents will influence the position and intensity of these bands.

| Transition Type | Predicted λ_max (nm) | Rationale |

| π → π | ~220 - 230 | A high-energy transition common in naphthalene derivatives.[6] |

| π → π | ~260 - 290 | A series of less intense bands, characteristic of the aromatic ring system.[1] |

| π → π* | ~320 - 350 | A lower-energy band, often shifted to longer wavelengths (a bathochromic shift) due to the extended conjugation and substituent effects. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.

Causality in Experimental Design: Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule. It is well-suited for polar, moderately sized molecules containing acidic protons, allowing for the gentle formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation. Analysis in negative ion mode is often preferred for carboxylic acids.

Step-by-Step Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of a modifier (e.g., 0.1% formic acid for positive mode or ammonium hydroxide for negative mode) to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For HRMS, use a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the exact measured mass to the theoretical mass to confirm the elemental composition.

Predicted Mass Spectrometry Data: The exact mass of this compound (C₁₃H₁₁NO₃) is 229.0739 Da.

| Ion | Predicted m/z (Exact Mass) | Mode | Rationale |

| [M-H]⁻ | 228.0666 | Negative | Loss of the acidic carboxylic acid proton. This is expected to be the base peak in negative ESI mode. |

| [M+H]⁺ | 230.0812 | Positive | Protonation of the molecule, likely on the amide oxygen or nitrogen. |

| [M-CH₂CO]⁻ | 186.0768 | Negative | A potential fragment from the [M-H]⁻ ion, corresponding to the loss of a neutral ketene molecule. |

| [M-COOH]⁺ | 185.0813 | Positive | Fragmentation involving the loss of the carboxylic acid group. |

Integrated Analysis: A Holistic Approach to Structural Verification

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from all methods. The workflow below illustrates how these techniques synergize to provide unambiguous confirmation.

Caption: Integrated workflow for spectroscopic structural confirmation.

References

-

Boutou, V., et al. (2022). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers. Astronomy & Astrophysics, 663, A109. Available at: [Link]

-

ResearchGate. (2022). Normalized UV-vis absorption spectra of the naphthalene derivatives in CH2Cl2 solution and as thin films. Available at: [Link]

-

A&A. (n.d.). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Available at: [Link]

-

ResearchGate. (n.d.). UV spectra of naphthalene (C10H8) (1 mg/L) dissolved in 96 % ethanol. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

LibreTexts Chemistry. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

Sources

- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. aanda.org [aanda.org]

3-(Acetylamino)-2-naphthoic acid CAS number and identifiers

An In-Depth Technical Guide to 3-(Acetylamino)-2-naphthoic Acid (CAS: 19717-59-0)

Introduction

This compound, also known as 3-acetamido-2-naphthoic acid, is a derivative of naphthalene characterized by the presence of both a carboxylic acid and an acetamido group on the aromatic core. While its direct applications are not as extensively documented as its immediate precursor, 3-amino-2-naphthoic acid, its structure presents significant potential as a versatile intermediate in the synthesis of complex organic molecules. The presence of three key functional components—the rigid naphthalene scaffold, the nucleophilic amide, and the reactive carboxylic acid—makes it a molecule of interest for researchers in medicinal chemistry, materials science, and fine chemical manufacturing.

This guide serves as a technical resource for scientists and professionals, providing a consolidated overview of the compound's identifiers, physicochemical properties, a logical synthetic approach, and robust analytical methodologies. By grounding the discussion in the established chemistry of its precursors, we aim to provide field-proven insights into the handling, analysis, and potential utilization of this compound.

Section 1: Core Identifiers and Physicochemical Properties

Accurate identification is the cornerstone of chemical research and development. This compound is cataloged under several identifiers across various chemical databases. A comprehensive summary is provided below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 19717-59-0 | [1][2][3][4][5] |

| Molecular Formula | C13H11NO3 | [1][2] |

| Synonyms | 3-Acetamido-2-naphthoic acid; 2-Naphthalenecarboxylic acid, 3-(acetylamino)- | [2][4] |

| Molecular Weight | 229.23 g/mol | [4] |

| InChIKey | FHXRDNPWHSTOGC-UHFFFAOYSA-N | [1] |

| SMILES | CC(NC1=C(C(O)=O)C=C2C(C=CC=C2)=C1)=O | [2][5] |

| MDL Number | MFCD07692303 | [2][5] |

| DSSTox ID | DTXSID40427939 | [1] |

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems, influencing solubility, reactivity, and absorption. The properties for this compound, largely based on computational predictions, are summarized below.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 482.2 ± 28.0 °C | [3][4] |

| Density | 1.355 ± 0.06 g/cm³ | [3][4] |

| pKa | 3.63 ± 0.30 | [3][4] |

Section 2: Synthesis and Chemical Reactivity

While specific literature detailing a high-yield synthesis of this compound is not abundant, a logical and robust synthetic pathway can be proposed based on well-established organic reactions and the known chemistry of its precursors. The most direct route involves the acetylation of 3-amino-2-naphthoic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 3-hydroxy-2-naphthoic acid.

-

Amination of 3-Hydroxy-2-naphthoic Acid: This precursor can be converted to 3-amino-2-naphthoic acid. A known method involves heating 3-hydroxy-2-naphthoic acid in an ammonia solution under pressure[6]. This reaction, a nucleophilic aromatic substitution, leverages the reactivity of the naphthalene ring system.

-

Acetylation of 3-Amino-2-naphthoic Acid: The resulting amino acid serves as the direct precursor. The amino group can be readily acetylated using standard acylation reagents like acetic anhydride or acetyl chloride in the presence of a suitable base to neutralize the generated acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Acetylation of 3-Amino-2-naphthoic Acid

This protocol describes a representative method for the N-acetylation of an aromatic amine.

Objective: To synthesize this compound from 3-amino-2-naphthoic acid.

Materials:

-

3-amino-2-naphthoic acid

-

Acetic anhydride

-

Pyridine or Triethylamine (as base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3-amino-2-naphthoic acid in the chosen organic solvent (e.g., DCM). The choice of an aprotic solvent is critical to prevent side reactions with the highly reactive acetylating agent.

-

Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base like pyridine or triethylamine. The base acts as a scavenger for the carboxylic acid proton and the proton generated during the acylation, driving the reaction to completion.

-

Acetylation: Cool the mixture in an ice bath to 0°C. Add 1.1 equivalents of acetic anhydride dropwise. The exothermic nature of the reaction necessitates cooling to control the reaction rate and minimize the formation of byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Section 3: Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and quantity of the synthesized compound. A multi-technique approach is recommended for full characterization.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): As a non-volatile compound with a strong UV chromophore (the naphthalene ring), reversed-phase HPLC with UV detection is the method of choice for purity assessment and quantification. Coupling with a mass spectrometer (LC-MS) provides definitive molecular weight confirmation[7][8].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for unambiguous structural elucidation, confirming the connectivity of the acetyl group to the amine and its position relative to the carboxylic acid.

-

Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns that can be used to confirm the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.

Caption: A multi-technique workflow for the characterization of the final product.

Protocol: HPLC-UV Method Development for Purity Analysis

Objective: To develop a reliable reversed-phase HPLC method to determine the purity of a this compound sample.

Instrumentation & Materials:

-

HPLC system with UV-Vis detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid or Trifluoroacetic acid (TFA)

-

Sample dissolved in a suitable diluent (e.g., 50:50 ACN:Water)

Procedure:

-

Column & Solvent Selection: A C18 column is a robust starting point for retaining the nonpolar naphthalene core. A mobile phase consisting of an aqueous acid (e.g., 0.1% formic acid in water) as Mobile Phase A and an organic solvent (e.g., 0.1% formic acid in ACN) as Mobile Phase B is standard. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) by running a UV-Vis spectrum of the analyte. The extended aromatic system should provide strong absorbance in the 254-320 nm range.

-

Gradient Screening: Start with a broad gradient to elute the compound and any potential impurities. A typical screening gradient would be 5% to 95% B over 15 minutes. This helps to determine the approximate solvent composition required for elution.

-

Method Optimization: Based on the screening run, develop a more focused gradient. If the compound elutes at 60% B, a shallower gradient from 50% to 70% B over 10-15 minutes will provide better resolution between the main peak and any closely eluting impurities.

-

System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. Key parameters to check include retention time repeatability (%RSD < 1%), peak area precision (%RSD < 2%), and tailing factor (ideally close to 1).

-

Purity Calculation: Once the method is optimized, analyze the sample. Purity is typically calculated using an area percent method, assuming all components have a similar response factor at the chosen wavelength.

Section 4: Applications and Research Context

The applications of this compound are inferred from its chemical structure and the established utility of its parent compound, 3-amino-2-naphthoic acid. The introduction of the acetyl group modifies the electronic and steric properties of the amino group, which can be strategically exploited.

-

Intermediate for Dyes and Pigments: 3-Amino-2-naphthoic acid is a key building block for azo dyes[9][10][11]. Acetylation of the amino group could be used as a protecting group strategy during multi-step syntheses or to fine-tune the final properties of a pigment, potentially altering its color, lightfastness, or solubility.

-

Building Block in Pharmaceutical Synthesis: The naphthalene scaffold is a common motif in medicinal chemistry. The dual functionality of this compound allows it to serve as a versatile precursor for more complex molecules, similar to its parent amine which is used in drug discovery pipelines[10][11]. The amide can provide a hydrogen bond donor/acceptor site, while the carboxylic acid can be converted into esters, amides, or other functional groups.

-

Fluorescent Probe Development: 3-Amino-2-naphthoic acid has been utilized to create "turn-on" fluorescent probes[9]. The acetylated derivative could be explored as a platform for developing new probes where the amide group's properties are integral to the sensing mechanism.

Caption: Relationship between the precursor, target compound, and potential applications.

Conclusion

This compound (CAS: 19717-59-0) is a naphthalene derivative with significant, albeit largely unexplored, potential as a synthetic intermediate. This guide has provided a comprehensive overview of its known identifiers and properties, proposed a logical synthetic route, and detailed robust analytical workflows for its characterization. By understanding its chemistry in the context of its well-documented precursors, researchers can confidently incorporate this compound into their synthetic and materials development programs, paving the way for new discoveries in dye chemistry, medicinal science, and beyond.

References

-

Appchem. (n.d.). 3-Acetamido-2-naphthoic acid | 19717-59-0. Retrieved from [Link][2][5]

-

GlobalInfoResearch. (n.d.). Top 5 Applications of 3-Amino-2-Naphthoic Acid in Modern Industry. Retrieved from [Link][10]

-

ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link][7]

-

Lee, E. A., & Strahan, A. P. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (Open-File Report 2003-173). U.S. Geological Survey. Retrieved from [Link][8]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Demand for Naphthalene Derivatives: Focus on 3-Amino-2-naphthoic Acid. Retrieved from [Link][11]

-

Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link][6]

-

Organic Syntheses. (n.d.). 2,3-naphthalenedicarboxylic acid. Retrieved from [Link][12]

Sources

- 1. echemi.com [echemi.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound CAS#: 19717-59-0 [chemicalbook.com]

- 4. This compound | 19717-59-0 [amp.chemicalbook.com]

- 5. appchemical.com [appchemical.com]

- 6. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 9. 3-Amino-2-naphthoic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 3-(Acetylamino)-2-naphthoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-(Acetylamino)-2-naphthoic acid in organic solvents. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications ranging from reaction chemistry to pharmaceutical formulation.

Introduction to this compound: A Structural Perspective on Solubility

This compound, with the molecular formula C₁₃H₁₁NO₃, is a derivative of 2-naphthoic acid.[1][2] Its structure, featuring a naphthalene core, a carboxylic acid group, and an acetylamino group, dictates its physicochemical properties, including its solubility. The large, non-polar naphthalene backbone suggests a predisposition for solubility in non-polar organic solvents. Conversely, the presence of the carboxylic acid and amide functionalities, which can act as hydrogen bond donors and acceptors, indicates potential solubility in polar solvents. The interplay of these structural features makes a systematic evaluation of its solubility across a range of organic solvents essential.

Predicted Physicochemical Properties:

The predicted pKa suggests that this compound is a weak acid.[2][3] This is a critical factor, as its ionization state, and therefore its solubility, will be significantly influenced by the pH of the solvent system, particularly in protic solvents.

The Theoretical Framework: "Like Dissolves Like" and Beyond

The fundamental principle governing solubility is "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity.[4][5] For this compound, this means its solubility will be a balance between the non-polar character of the naphthalene ring and the polar nature of the carboxylic acid and acetylamino groups.

-

Polar Solvents (e.g., alcohols, DMSO, DMF): The hydrogen bonding capabilities of the carboxylic acid and amide groups are expected to facilitate solubility in polar protic and aprotic solvents.

-

Non-polar Solvents (e.g., hexane, toluene): The large aromatic naphthalene core suggests some degree of solubility in non-polar solvents, although this may be limited by the presence of the polar functional groups.

Understanding the interplay between the solute and solvent at a molecular level is crucial for predicting and interpreting solubility data.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6][7][8] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute. The following protocol is a robust, self-validating system for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid form)

-

A range of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, toluene, hexane)

-

Vials or containers with screw caps

-

Incubator shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

-

Analytical balance

-

Pipettes and tips

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[9][10] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by either centrifugation followed by collection of the supernatant or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE for organic solvents).

-

-

Quantification of Dissolved Compound:

-

Prepare a series of dilutions of the clear, saturated solution.

-

Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared in the same solvent to ensure accurate quantification.[9]

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor and the measured concentration. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Diagram of the Experimental Workflow

Caption: Workflow for determining the equilibrium solubility of this compound.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and structured table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Organic Solvent | Polarity Index | Solubility (mg/mL) | Observations |

| Hexane | 0.1 | < 0.1 | Insoluble |

| Toluene | 2.4 | 0.5 | Sparingly soluble |

| Ethyl Acetate | 4.4 | 5.2 | Soluble |

| Acetone | 5.1 | 15.8 | Freely soluble |

| Ethanol | 5.2 | 25.1 | Freely soluble |

| Methanol | 6.6 | 30.5 | Very soluble |

| Acetonitrile | 5.8 | 12.3 | Soluble |

| DMF | 6.4 | > 50 | Very soluble |

| DMSO | 7.2 | > 50 | Very soluble |

Note: The data in this table is for illustrative purposes only and should be determined experimentally.

The interpretation of this data should consider the chemical structure of both the solute and the solvents. For instance, the high solubility in polar aprotic solvents like DMSO and DMF can be attributed to strong dipole-dipole interactions and the ability of these solvents to disrupt the crystal lattice of the solid. The good solubility in alcohols like methanol and ethanol is likely due to hydrogen bonding between the solvent and the carboxylic acid and amide groups of the solute. The poor solubility in non-polar solvents like hexane is expected due to the significant difference in polarity.

Causality Behind Experimental Choices and Self-Validation

The described protocol incorporates several elements to ensure its trustworthiness and self-validating nature:

-

Use of Excess Solute: This ensures that the solution is truly saturated and in equilibrium with the solid phase, which is a fundamental requirement for determining equilibrium solubility.

-

Controlled Temperature: Solubility is highly dependent on temperature. Maintaining a constant and recorded temperature is critical for reproducibility.[8]

-

Extended Equilibration Time: Allowing sufficient time for the system to reach equilibrium is crucial. The validation of the equilibration time by sampling at different intervals confirms that a stable state has been achieved.[10]

-

Validated Analytical Method: The use of a validated and specific analytical method like HPLC for quantification ensures that the measured concentration is accurate and not influenced by impurities or degradation products.[9]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its structural properties with a robust experimental protocol, researchers can generate reliable and reproducible solubility data. This information is critical for the successful application of this compound in various scientific and industrial settings, including chemical synthesis, purification, and the development of pharmaceutical formulations.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

Chemistry LibreTexts. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18–28. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Persson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109. [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22244, 3-Amino-2-naphthoic acid. [Link]

-

Appchem. 3-Acetamido-2-naphthoic acid | 19717-59-0. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound | 19717-59-0 [amp.chemicalbook.com]

- 3. This compound CAS#: 19717-59-0 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

A-Technical-Guide-to-3-(Acetylamino)-2-naphthoic-acid-Synthesis-Properties-and-Applications

Abstract

This in-depth technical guide provides a comprehensive overview of 3-(Acetylamino)-2-naphthoic acid, a key chemical intermediate. The document elucidates the historical context of its development, rooted in the broader exploration of naphthalene chemistry. It offers a detailed, step-by-step protocol for its synthesis via the N-acetylation of 3-Amino-2-naphthoic acid, supported by mechanistic insights and process flow diagrams. Key physicochemical properties are systematically tabulated for reference. The guide further explores the compound's applications as a versatile building block in the synthesis of complex heterocyclic systems and its potential in medicinal chemistry and materials science. Analytical methodologies for purity assessment and structural confirmation are also detailed, making this a vital resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Naphthoic Acid Scaffold in Chemical and Pharmaceutical Sciences

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, has been a cornerstone of organic chemistry for over a century. Its derivatives are integral to the dye and pigment industry and serve as foundational scaffolds in medicinal chemistry.[1][2] Naphthoic acids, which are naphthalene rings bearing a carboxylic acid group, are particularly significant as versatile intermediates.[3][4] Their rigid structure and the electronic properties conferred by the fused ring system make them attractive starting points for the synthesis of a wide array of complex molecules.

The historical development of naphthoic acid chemistry is closely linked to the industrial demand for synthetic dyes in the late 19th and early 20th centuries. One of the key precursors in this field is 3-Hydroxy-2-naphthoic acid, also known as BON Acid, which is synthesized from 2-naphthol via the Kolbe–Schmitt reaction.[5][6][7] This compound is a precursor to many azo dyes and pigments.[5] The amination of 3-Hydroxy-2-naphthoic acid provides another crucial intermediate: 3-Amino-2-naphthoic acid.[5] This amino acid derivative is a valuable building block for synthesizing dyes, pigments, and more complex heterocyclic compounds.[8][9] The presence of both an amino and a carboxylic acid group on the naphthalene scaffold allows for a diverse range of chemical transformations.

This compound emerges from this rich chemical history as a direct derivative of 3-Amino-2-naphthoic acid. The acetylation of the amino group is a common strategy in organic synthesis to modify the reactivity of the amine, improve its stability, or introduce a functional group that can participate in subsequent reactions. Acetylated aminonaphthol sulfonic acids, for instance, have a long history as intermediates in the preparation of azo dyes.[10] While not as widely studied as some other naphthalene derivatives, this compound holds potential as a specialized building block for creating novel pharmaceuticals and functional materials.

The Genesis of this compound: Synthesis and Characterization

The primary and most direct route to this compound is the N-acetylation of its precursor, 3-Amino-2-naphthoic acid. This reaction is a straightforward and well-established transformation in organic chemistry.

Core Synthesis Pathway: N-Acetylation of 3-Amino-2-naphthoic acid

The acetylation is typically achieved by treating 3-Amino-2-naphthoic acid with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is often carried out in a suitable solvent, and a base may be used to neutralize the acidic byproduct.

Mechanism of N-Acetylation:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in 3-Amino-2-naphthoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This leads to the formation of a tetrahedral intermediate, which then collapses to form the N-acetylated product and a leaving group (e.g., acetate ion).

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Amino-2-naphthoic acid

-

Acetic anhydride

-

Glacial acetic acid (solvent)

-

Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Amino-2-naphthoic acid in glacial acetic acid.

-

Addition of Acetylating Agent: Slowly add acetic anhydride to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for a period of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it into cold water. The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Drying: Dry the purified product in a vacuum oven.

Physicochemical Characterization

The introduction of the acetyl group modifies the physicochemical properties of the parent amino acid. A summary of the key properties of this compound is presented below.

| Property | Value |

| CAS Number | 19717-59-0 |

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol [11] |

| Boiling Point | 482.2±28.0 °C (Predicted)[11] |

| Density | 1.355±0.06 g/cm3 (Predicted)[11] |

| pKa | 3.63±0.30 (Predicted)[11] |

Applications and Potential in Drug Discovery and Materials Science

While specific, large-scale applications of this compound are not extensively documented, its structure suggests significant potential as a chemical intermediate.

As a Synthetic Building Block